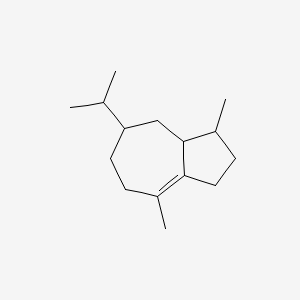
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene is a natural sesquiterpenic hydrocarbon with the molecular formula C15H26This compound is characterized by its unique structure, which includes an isopropyl group and a ring system with unsaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves the isolation of the compound from the resin of Dipterocarpus alatus. The process begins with the extraction of the resin, followed by purification using techniques such as distillation and chromatography. The compound can also be synthesized through hydrogenation and dehydrogenation reactions, which involve the addition or removal of hydrogen atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The resin is collected, and the compound is isolated using advanced purification techniques. This method ensures a high yield of pure this compound, which can be used for various applications .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form hydrogenated products.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium is commonly used.
Substitution: Halogens and other electrophiles are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxygenated and hydrogenated derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other industrial products .
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may modulate various signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: A similar sesquiterpenic hydrocarbon with a different ring structure.
Bisabolene: Another sesquiterpene with similar chemical properties but different biological activities.
Farnesene: A sesquiterpene with a similar molecular formula but different structural features .
Uniqueness of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
This compound is unique due to its specific ring structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
18663-48-4 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.373 |
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10,12-13,15H,5-9H2,1-4H3 |
InChI Key |
AAPYGFMEZRXPJI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(CCC(CC12)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




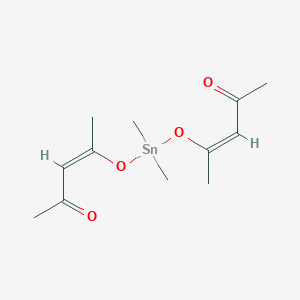
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/new.no-structure.jpg)
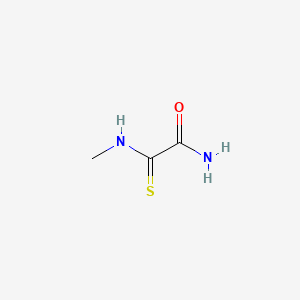
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
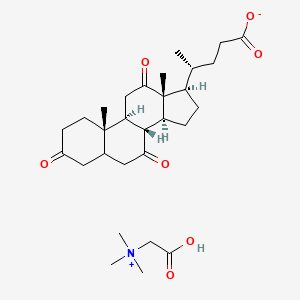
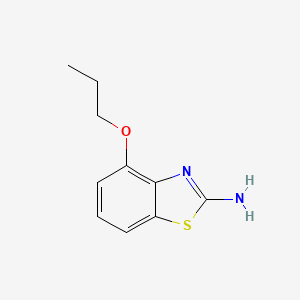
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
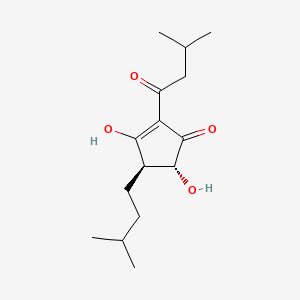
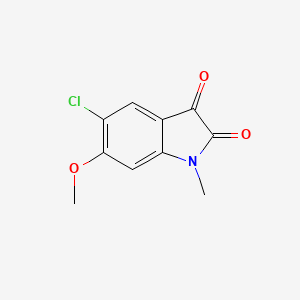
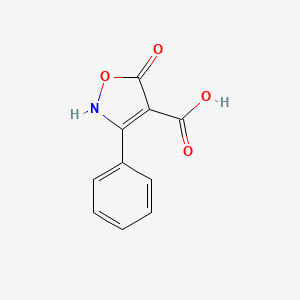
![pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B578970.png)
